2-{[(E)-1-(4-PYRIDYL)METHYLIDENE]AMINO}-N~1~-(1,3-THIAZOL-2-YL)BENZAMIDE
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Overview
Description
2-{[(E)-1-(4-PYRIDYL)METHYLIDENE]AMINO}-N~1~-(1,3-THIAZOL-2-YL)BENZAMIDE is a heterocyclic compound that contains both a thiazole and a pyridine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of the thiazole ring, which is known for its diverse biological activities, adds to the compound’s significance.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(E)-1-(4-PYRIDYL)METHYLIDENE]AMINO}-N~1~-(1,3-THIAZOL-2-YL)BENZAMIDE typically involves the condensation of 4-pyridinecarboxaldehyde with 2-aminothiazole in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting Schiff base is then reacted with benzoyl chloride to form the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the imine group, converting it to an amine.
Substitution: Electrophilic substitution reactions can take place at the aromatic rings, especially at the positions ortho and para to the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed under acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-{[(E)-1-(4-PYRIDYL)METHYLIDENE]AMINO}-N~1~-(1,3-THIAZOL-2-YL)BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets. These interactions can lead to the inhibition of specific enzymes or the activation of signaling pathways, resulting in the desired biological effects.
Comparison with Similar Compounds
2-aminothiazole: A precursor in the synthesis of the target compound, known for its antimicrobial properties.
4-pyridinecarboxaldehyde: Another precursor, used in the formation of Schiff bases.
Benzoyl chloride: Utilized in the acylation step of the synthesis.
Uniqueness: 2-{[(E)-1-(4-PYRIDYL)METHYLIDENE]AMINO}-N~1~-(1,3-THIAZOL-2-YL)BENZAMIDE is unique due to the combination of the thiazole and pyridine rings, which confer a distinct set of biological activities. The presence of both rings allows for diverse interactions with biological targets, making it a versatile compound in medicinal chemistry.
Properties
Molecular Formula |
C16H12N4OS |
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Molecular Weight |
308.4 g/mol |
IUPAC Name |
2-(pyridin-4-ylmethylideneamino)-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C16H12N4OS/c21-15(20-16-18-9-10-22-16)13-3-1-2-4-14(13)19-11-12-5-7-17-8-6-12/h1-11H,(H,18,20,21) |
InChI Key |
WPGODKHYIAVUST-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=CS2)N=CC3=CC=NC=C3 |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=CS2)N=CC3=CC=NC=C3 |
Origin of Product |
United States |
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